1-Fluoro-4-hydroxy-9H-thioxanthen-9-one
Description
Structure
3D Structure
Properties
CAS No. |
106032-19-3 |
|---|---|
Molecular Formula |
C13H7FO2S |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-fluoro-4-hydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H7FO2S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,15H |
InChI Key |
AUHIKFMUZNXFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)F |
Origin of Product |
United States |
Mechanistic Investigations and Molecular Interactions of 1 Fluoro 4 Hydroxy 9h Thioxanthen 9 One Derivatives
Elucidation of Molecular Mechanisms of Action
The biological activities of thioxanthenone derivatives are often attributed to their ability to interfere with fundamental cellular processes such as DNA replication, transcription, and repair. These interactions occur through direct engagement with nucleic acids or by modulating the function of enzymes that maintain nucleic acid integrity and topology.
Nucleic Acid Interaction Mechanisms
Thioxanthenones are recognized for their capacity to bind directly to DNA and interfere with RNA synthesis, mechanisms that are central to their cytotoxic effects.
DNA intercalation is a primary mechanism by which thioxanthenone derivatives exert their biological effects. nih.govresearchgate.netosti.gov This process involves the insertion of the planar, aromatic thioxanthenone ring system between the base pairs of the DNA double helix. wikipedia.org This insertion leads to structural distortions of the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs. wikipedia.org These structural changes can interfere with DNA replication and transcription, ultimately leading to cell death. wikipedia.org
Well-studied thioxanthenone derivatives like Lucanthone and its metabolite, Hycanthone, are classic examples of DNA intercalators. nih.govresearchgate.netosti.gov Their planar structure facilitates this insertion into the DNA helix. While direct studies on N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives were conducted to evaluate them as potential intercalators by measuring DNA binding affinity, the results suggested that the observed cytotoxicity was not primarily due to an intercalating mechanism in that specific series. nih.gov This highlights that while intercalation is a known mechanism for the thioxanthenone class, the specific activity of a derivative is highly dependent on its unique structural features and substituents.
Beyond DNA intercalation, certain thioxanthenone derivatives have been shown to directly inhibit RNA synthesis. The schistosomicide Hycanthone, a well-known thioxanthenone, was found to inhibit in vitro RNA synthesis in isolated hamster liver nuclei. nih.gov Studies revealed that Hycanthone has a high affinity for DNA, and its inhibitory effect on RNA synthesis was reversible. nih.gov This suggests that the mechanism of RNA synthesis inhibition by compounds like Hycanthone is linked to their DNA-binding properties, where the presence of the drug on the DNA template obstructs the action of RNA polymerase. nih.gov Another study identified a novel RNA synthesis inhibitor, STK160830, which, unlike many intercalating agents, has very weak DNA-intercalating activity and does not trigger a significant p53-mediated damage response, indicating that RNA synthesis can be inhibited through mechanisms other than strong DNA intercalation. mdpi.com
Enzymatic Target Modulation
Thioxanthenone derivatives also function by inhibiting key enzymes involved in maintaining DNA topology and repair, such as DNA topoisomerases and Apurinic/Apyrimidinic Endonuclease 1 (APE1).
DNA topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and recombination. nih.govebrary.net They function by creating transient breaks in the DNA backbone to relieve supercoiling. ebrary.netwikipedia.orgnih.gov Topoisomerase inhibitors are compounds that interfere with this process, leading to the accumulation of DNA strand breaks and subsequent cell death. nih.govwikipedia.orgnih.gov
The thioxanthenone scaffold is a feature of several compounds that act as topoisomerase inhibitors. nih.govresearchgate.netosti.gov These agents, often referred to as topoisomerase poisons, stabilize the transient complex formed between the topoisomerase enzyme and DNA. ebrary.netwikipedia.org This prevents the re-ligation of the DNA strand breaks, which are then converted into permanent double-strand breaks during DNA replication, triggering apoptotic pathways. nih.govebrary.net Both Topoisomerase I, which creates single-strand breaks, and Topoisomerase II, which creates double-strand breaks, are targets for different classes of inhibitors. nih.govwikipedia.org While specific data on 1-Fluoro-4-hydroxy-9H-thioxanthen-9-one is not available, the general mechanism for related compounds involves this stabilization of the enzyme-DNA cleavage complex. nih.govresearchgate.netosti.govwikipedia.org
Apurinic/Apyrimidinic Endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for repairing abasic sites, which are common forms of DNA damage. nih.govnih.gov Given that many cancer cells have elevated APE1 levels, inhibiting this enzyme can enhance the efficacy of DNA-damaging chemotherapeutics. nih.gov
The thioxanthenone derivative Lucanthone and its metabolite Hycanthone have been identified as potent inhibitors of APE1's endonuclease activity. nih.govresearchgate.netosti.gov The mechanism of inhibition is believed to be through direct binding to the APE1 protein. nih.govresearchgate.netosti.gov Modeling and structural studies suggest that these thioxanthenone molecules fit into a hydrophobic pocket within the APE1 enzyme. nih.govresearchgate.netosti.gov This binding induces conformational changes in the enzyme's structure, thereby inhibiting its DNA repair function. nih.govresearchgate.netosti.gov Research has shown that Lucanthone's inhibition is specific to the repair activity of APE1, without affecting its redox function. nih.gov
Table 1: Inhibitory Activity of Thioxanthenone Derivatives on APE1
| Compound | Target Enzyme | IC50 Value | Dissociation Constant (K_D) | Mechanism |
|---|---|---|---|---|
| Lucanthone | APE1 | 5 µM nih.govresearchgate.netosti.gov | 89 nM nih.govresearchgate.netosti.gov | Direct binding to a hydrophobic pocket nih.govresearchgate.netosti.gov |
| Hycanthone | APE1 | 80 nM nih.govresearchgate.netosti.gov | 10 nM nih.govresearchgate.netosti.gov | Direct binding to a hydrophobic pocket nih.govresearchgate.netosti.gov |
Cholinesterase (AChE, BChE) Inhibition
Derivatives of thioxanthen-9-one (B50317) have been identified as potent inhibitors of cholinesterases, enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. A set of twenty-five thioxanthene-9-one and xanthene-9-one derivatives were evaluated for their inhibitory activity against human acetylcholinesterase (AChE) and human butyrylcholinesterase (BChE). nih.gov Many of these compounds demonstrated significant inhibitory potential, particularly against BChE, with some exhibiting submicromolar efficacy. nih.gov
One notable derivative, compound 4 (specific structure not detailed in the source), displayed remarkable potency as a human BChE inhibitor with an IC50 value of 7 nM. nih.gov This compound also showed a three-order-of-magnitude selectivity for BChE over AChE. nih.gov Furthermore, a series of 1-hydroxyl-3-aminoalkoxy-thioxanthone derivatives were synthesized and evaluated, with compound 9e showing high inhibitory potency toward AChE with an IC50 value of 0.59 ± 0.02 μM. nih.gov
Molecular modeling studies have been employed to elucidate the binding interactions between these thioxanthenone derivatives and the active sites of cholinesterases. nih.gov For instance, the differing behavior of compounds 4 and 20 towards hBChE was investigated through computational analysis. nih.gov These studies suggest that the thioxanthene-9-one scaffold is a promising framework for the development of multi-target-directed ligands for conditions such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Thioxanthenone Derivatives
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 4 | Human BChE | 7 nM |
| 9e | AChE | 0.59 ± 0.02 μM |
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
In the context of monoamine oxidase (MAO) inhibition, a series of 1-hydroxyl-3-aminoalkoxy-thioxanthone derivatives have demonstrated significant activity against both MAO-A and MAO-B. nih.gov These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic approach for neurological disorders.
Specifically, compound 9e from this series exhibited potent inhibitory activity against both isoforms, with IC50 values of 1.01 ± 0.02 μM for MAO-A and 0.90 ± 0.01 μM for MAO-B. nih.gov This balanced inhibitory profile suggests that thioxanthone derivatives could serve as a scaffold for developing multifunctional agents targeting both cholinesterases and monoamine oxidases. nih.gov
Table 2: Monoamine Oxidase Inhibitory Activity of Compound 9e
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 9e | MAO-A | 1.01 ± 0.02 μM |
| 9e | MAO-B | 0.90 ± 0.01 μM |
Trypanothione Reductase (TryR) Inhibition
Currently, there is no publicly available research specifically investigating the inhibitory activity of this compound or its direct derivatives against Trypanothione Reductase (TryR). While various compounds have been identified as inhibitors of this crucial enzyme in trypanosomatid parasites, the thioxanthenone scaffold has not been reported in this context in the reviewed literature. nih.govresearchgate.netplos.orgresearchgate.netnih.govmdpi.comnih.gov
Receptor-Ligand Interactions
There is currently a lack of specific research on the interaction of this compound and its derivatives with dopamine (B1211576) receptors. While the modulation of dopamine receptors is a significant area of research for various neurological and psychiatric conditions, studies focusing on the thioxanthenone core structure in this regard are not available in the public domain. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov
Similar to dopamine receptors, there is no available scientific literature detailing the modulation of serotonin (B10506) receptors by this compound or its derivatives. The interaction of various chemical entities with the serotonergic system is a well-explored field; however, the thioxanthenone scaffold has not been specifically investigated for this activity. nih.govresearchgate.netnih.govmdpi.comresearchgate.net
Cellular Signaling Pathway Interventions
At present, there is a gap in the scientific literature regarding the intervention of this compound or its derivatives in specific cellular signaling pathways. While the enzymatic inhibitions detailed above will undoubtedly have downstream effects on cellular signaling, dedicated studies to elucidate these pathways for this class of compounds have not been published.
TLR4/TAK1/NF-κB Pathway Modulation
Data regarding the direct modulation of the Toll-like receptor 4 (TLR4), TGF-beta-activated kinase 1 (TAK1), and nuclear factor-kappa B (NF-κB) signaling pathway by this compound is not currently available in published research. This pathway is a critical component of the inflammatory response, and its modulation by small molecules is an active area of pharmaceutical research. Future studies would be necessary to determine if this specific thioxanthone derivative has any inhibitory or activatory effects on this pathway.
MAPK Pathway Modulation
Similarly, specific details on the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) pathway have not been documented. The MAPK pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. Investigating the effects of this compound on key kinases in this pathway, such as ERK, JNK, and p38, would be essential to understanding its potential cellular effects.
Caspase-3 and -9 Activation
The activation of caspases is a key event in the apoptotic process. Caspase-9 is an initiator caspase, which, upon activation, proteolytically cleaves and activates effector caspases like caspase-3. nih.govnih.gov The apoptosome, a large protein complex, facilitates the activation of caspase-9. nih.gov While the general mechanisms of caspase activation are well-understood, there is no specific research demonstrating the direct or indirect activation of caspase-3 and caspase-9 by this compound.
Endoplasmic Reticulum Stress Suppression
The role of this compound in the modulation of endoplasmic reticulum (ER) stress is another area that remains to be explored. ER stress is a cellular response to the accumulation of unfolded or misfolded proteins and is implicated in numerous diseases. Research into whether this compound can suppress or induce ER stress pathways would provide valuable information about its cytoprotective or cytotoxic potential.
Biological Macromolecule Binding Profiles
While specific binding data for this compound is scarce, the broader class of thioxanthones has been investigated for their interactions with various biological macromolecules, particularly efflux pump proteins.
Ligand-Protein Binding Kinetics and Affinity Studies
To date, detailed ligand-protein binding kinetics and affinity studies for this compound with specific protein targets have not been published. Such studies, utilizing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be necessary to quantify the binding affinity (KD), association rates (ka), and dissociation rates (kd) of this compound with its putative biological targets. This information is fundamental to understanding its mechanism of action at a molecular level.
Inhibition of Protein-Protein Interactions (e.g., BRCA1-BACH1)
The inhibition of specific protein-protein interactions (PPIs) is a critical strategy in the development of targeted therapeutics, particularly in oncology. The interaction between the breast cancer type 1 susceptibility protein (BRCA1) and the BTB and CNC homology 1 (BACH1) helicase is one such target of significant interest. This interaction is a component of the DNA damage response pathway, and its disruption can be synthetically lethal in cancers with specific mutations.
While the thioxanthenone scaffold is recognized for its biological activity, specific studies detailing the direct inhibition of the BRCA1-BACH1 interaction by this compound or its close derivatives are not extensively documented in publicly available research. However, the general class of thioxanthenones has been investigated for its ability to modulate other complex biological pathways, including the inhibition of cholinesterases and the aggregation of beta-amyloid, demonstrating the scaffold's potential to interfere with protein functions.
The exploration of small molecules to disrupt such interactions is an active area of research. For instance, inhibitors targeting RAD52, another protein involved in DNA repair, have been shown to suppress the growth of BRCA1-deficient cells. rsc.orgnih.gov This highlights the therapeutic potential of targeting DNA repair pathways in cancers with compromised BRCA1 function. The development of small molecules that inhibit BACH1 is also a focus, as BACH1 is implicated in promoting cancer progression and chemotherapy resistance. mdpi.com Given this context, the this compound scaffold represents a potential starting point for designing novel inhibitors of therapeutically relevant PPIs like BRCA1-BACH1, although specific efficacy remains a subject for future investigation.
Structure-Activity Relationship (SAR) Studies of Substituted Thioxanthenones
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure influences its biological activity. For the thioxanthenone class of compounds, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Influence of Halogenation on Bioactivity
The introduction of halogen atoms into a molecular scaffold can significantly alter its physicochemical properties and biological activity. Halogens can modify a compound's lipophilicity, electronic distribution, and metabolic stability. In the case of this compound, the fluorine atom at the C1 position is expected to have a profound impact. Fluorine's high electronegativity can create strong dipole moments and alter the acidity of nearby functional groups, potentially enhancing interactions with target proteins through hydrogen bonding or other polar contacts.
While direct SAR studies for this compound are limited, research on related heterocyclic systems provides valuable context. For instance, in some phenothiazine (B1677639) derivatives, trifluoro substitution was found to decrease potency against protein kinase C, suggesting that the electron-withdrawing effect can sometimes be detrimental to activity, depending on the specific target. nih.gov Conversely, in other molecular frameworks, halogenation has been shown to enhance bioactivity by improving membrane permeability or by providing a key interaction point within a binding pocket.
| Substituent (at C1) | Potential Effect on Properties | Hypothesized Impact on Bioactivity |
|---|---|---|
| -H (unsubstituted) | Baseline lipophilicity and electronic profile. | Baseline activity. |
| -F (Fluoro) | Increases electronegativity; can act as a hydrogen bond acceptor; minimal steric bulk. | May increase binding affinity through polar interactions without significant steric hindrance. |
| -Cl (Chloro) | Increases lipophilicity and size compared to fluorine; moderate electronegativity. | Can enhance membrane permeability and hydrophobic interactions, potentially increasing potency. |
| -CF3 (Trifluoromethyl) | Strong electron-withdrawing group; significantly increases lipophilicity. | May increase metabolic stability and binding, but can also decrease activity depending on the target's electronic requirements. nih.gov |
Positional Effects of Hydroxyl and Alkyl Substituents
The placement of hydroxyl (-OH) and alkyl groups on the thioxanthenone ring is a critical determinant of biological activity. A hydroxyl group, such as the one at the C4 position in this compound, can act as both a hydrogen bond donor and acceptor. This capability allows it to form strong, specific interactions with amino acid residues in a protein's active site, often anchoring the molecule in a favorable orientation for inhibition. The position of the -OH group dictates the geometry of these potential interactions.
Studies on other classes of compounds, such as hydroxy-flavones, have demonstrated that the specific positioning of hydroxyl groups is crucial for their antioxidant and enzyme-inhibiting properties. nih.gov For thioxanthenones, a hydroxyl group adjacent to the carbonyl function (as in the 1-hydroxy or 4-hydroxy positions) can also influence the molecule's electronic properties and potential for intramolecular hydrogen bonding, which in turn affects its conformation and reactivity. instras.com
Alkyl substituents, such as a methyl group, primarily influence activity through steric and hydrophobic effects. Depending on their size and location, they can either fit into a hydrophobic pocket in the target protein, thereby increasing binding affinity, or cause steric hindrance that prevents proper binding.
Impact of Side Chain Modifications on Target Affinity
Modifying or introducing side chains to the thioxanthenone core is a common strategy to modulate target affinity and selectivity. Research has shown that attaching basic side chains can transform the thioxanthenone scaffold into a potent multitarget agent, for example, for Alzheimer's disease. researchgate.net
In one study, thioxanthenone derivatives were synthesized with different side chains, including quinolizidinylalkyl and dialkylaminoalkyl moieties. The results indicated that compounds with the bulkier and more lipophilic quinolizidine (B1214090) side chain were more effective inhibitors of β-amyloid (Aβ) aggregation than those with simpler dialkylaminoalkyl chains. researchgate.net This suggests that the size, shape, and lipophilicity of the side chain are crucial for establishing effective interactions with the target. These side chains are often designed to interact with specific regions of the target protein, outside of the primary binding pocket occupied by the tricyclic core, leading to enhanced affinity and a modified activity profile.
| Compound ID | Side Chain Structure | Target | Activity (IC50, µM) |
|---|---|---|---|
| Derivative A | Quinolizidinylalkyl moiety | Aβ40 Aggregation | 1.3 |
| Derivative B | Quinolizidinylalkyl moiety | Tau Protein Aggregation | 1.8 |
| Derivative C | Dialkylaminoalkyl moiety | Aβ Aggregation | Less active than Derivative A |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Biological systems, particularly enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements).
While the core this compound is achiral, the introduction of certain side chains or modifications can create chiral centers. When a chiral center is present, the compound can exist as a pair of enantiomers (non-superimposable mirror images). It is common for one enantiomer to exhibit significantly higher potency than the other because it fits more precisely into the chiral binding site of the target protein, much like a key fits into a lock. The less active enantiomer may not bind at all or may even bind to a different target, potentially causing off-target effects. Therefore, for any thioxanthenone derivative that is chiral, the separation and individual testing of its stereoisomers are essential steps in drug development to identify the most effective and safest therapeutic agent.
Computational and Theoretical Investigations of 1 Fluoro 4 Hydroxy 9h Thioxanthen 9 One
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful tool for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, reactivity, and spectroscopic properties of organic compounds, including thioxanthenone derivatives.
Electronic Structure Analysis
The electronic structure of 1-Fluoro-4-hydroxy-9H-thioxanthen-9-one is characterized by a π-conjugated system extending over the tricyclic core. The presence of a carbonyl group (C=O), a thioether linkage (-S-), a hydroxyl group (-OH), and a fluorine atom (-F) significantly influences the electron distribution. The hydroxyl group acts as an electron-donating group, increasing the electron density of the aromatic system, while the carbonyl and fluoro groups are electron-withdrawing.
This interplay of electron-donating and electron-withdrawing groups is expected to result in a significant dipole moment and influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that determines the chemical reactivity and the electronic absorption properties of the molecule.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high due to the -OH group |
| LUMO Energy | Relatively low due to the C=O and -F groups |
| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity |
Potential Energy Surface Mapping of Organic Radical Systems
Thioxanthenones are known to be involved in photochemical reactions and can form radical species upon excitation. Understanding the potential energy surface (PES) of the radical forms of this compound is crucial for elucidating its reaction mechanisms. The PES mapping can reveal the stability of different radical isomers and the energy barriers for their interconversion. The formation of a radical anion, for instance, would involve the addition of an electron to the LUMO. The resulting radical would have a spin density distribution that can be calculated to identify the most reactive sites.
Theoretical Studies of Organic Ion Radical Transformation Pathways
Theoretical studies can also be employed to investigate the transformation pathways of the ion radicals of this compound. These pathways may include bond cleavage, hydrogen abstraction, or electron transfer reactions. The calculation of transition state energies and reaction coordinates can provide a detailed picture of the kinetics and thermodynamics of these processes. For example, the stability of the radical anion could be a key factor in its potential role as a photosensitizer.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are indispensable tools for studying the interactions of small molecules with biological targets, providing insights into their potential pharmacological activity.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies could be performed with various protein targets to identify potential binding sites and to estimate the binding affinity. The hydroxyl and carbonyl groups of the molecule are likely to form hydrogen bonds with amino acid residues in the binding pocket of a receptor, while the planar tricyclic system can engage in π-π stacking interactions. The fluorine atom can also participate in halogen bonding or other specific interactions.
Table 2: Potential Interactions of this compound in a Protein Binding Site
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH), Carbonyl (C=O) | Serine, Threonine, Aspartic Acid, Glutamic Acid |
| π-π Stacking | Tricyclic aromatic system | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between this compound and a biological target. Starting from a docked pose, MD simulations can be used to assess the stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking alone. The analysis of the trajectory from an MD simulation can highlight the key interactions that contribute to the stability of the complex.
In Silico Prediction and Evaluation
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on this compound are not publicly available at this time. Research on the broader class of thioxanthen-9-ones exists, but detailed in silico predictions, theoretical derivations of optoelectronic properties, and computational analyses of thermodynamic parameters for this specific fluorinated and hydroxylated derivative have not been published. nih.govresearchgate.netnih.govcymitquimica.com
The thioxanthen-9-one (B50317) scaffold is recognized as a significant heterocyclic structure in the development of biologically active compounds. nih.govresearchgate.net However, the specific influence of the combined 1-fluoro and 4-hydroxy substitutions on the electronic and thermodynamic properties, which would be elucidated through computational studies, remains an area for future investigation.
Prediction of Binding Modes and Key Molecular Contacts
There is no available research detailing the prediction of binding modes or key molecular contacts of this compound with any biological targets. Such studies, typically involving molecular docking and simulation, would be necessary to understand its potential interactions with proteins or nucleic acids, but this information is not present in the current body of scientific literature.
Theoretical Derivations of Optoelectronic Properties
A theoretical derivation of the optoelectronic properties—such as light absorption and emission characteristics—for this compound has not been reported. While related compounds may exhibit interesting photochemical properties, specific data for the title compound is absent. cymitquimica.com
Advanced Spectroscopic Characterization of 1 Fluoro 4 Hydroxy 9h Thioxanthen 9 One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced 2D NMR Techniques for Complex Structure Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules like 1-Fluoro-4-hydroxy-9H-thioxanthen-9-one where the aromatic protons and carbons can have very similar chemical environments. Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular puzzle.
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would reveal correlations between adjacent aromatic protons on the substituted and unsubstituted rings. This information is crucial for assigning protons within the same spin system.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached. researchgate.netresearchgate.net This technique allows for the direct assignment of carbon atoms that bear protons. For the title compound, each aromatic CH group would exhibit a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds) | Identifies adjacent protons on the aromatic rings. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals to their directly attached protons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms the connectivity of the molecular skeleton, including the positions of the fluoro and hydroxyl groups and the carbonyl moiety. |
Electronic Spectroscopy Studies
Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides valuable information about the electronic transitions within a molecule and is highly sensitive to the nature of the chromophore and the presence of substituents.
The UV-Vis spectrum of this compound is expected to be characteristic of a substituted thioxanthenone core. The thioxanthenone system exhibits strong absorption in the UV and visible regions of the electromagnetic spectrum. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the same aromatic ring is anticipated to cause a noticeable shift in the absorption maxima compared to the parent thioxanthenone. Specifically, the hydroxyl group is likely to induce a bathochromic (red) shift of the longest wavelength absorption band due to its auxochromic effect. Studies on related hydroxy-substituted chalcones have shown that the presence of a hydroxyl group can lead to a bathochromic shift in the absorption spectrum. bas.bg
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Thioxanthenone | Various | ~255, ~380 | Data not available |
| 2-Methyl-9H-thioxanthene-9-one | Various | Not specified | Not specified |
| Hypothetical data for this compound | Ethanol | ~260, ~400 | ~25,000, ~5,000 |
Note: The data for this compound is hypothetical and for illustrative purposes only, based on the expected effects of the substituents.
Many thioxanthenone derivatives are known to exhibit fluorescence. The emission properties, including the wavelength of maximum emission and the fluorescence quantum yield, are highly dependent on the molecular structure and the solvent environment. The presence of the hydroxyl and fluoro substituents in this compound will influence its photoluminescence behavior. The hydroxyl group, in particular, can participate in excited-state proton transfer, which may lead to dual emission or a large Stokes shift. The fluorescence of substituted chalcones has been shown to be influenced by the proton-donating ability of the solvent, indicating the formation of intermolecular hydrogen bonds in the excited state. bas.bg
| Technique | Information Provided | Expected Findings for this compound |
| Photoluminescence Spectroscopy | Emission wavelength, fluorescence intensity, quantum yield, and lifetime. | The compound is likely to be fluorescent, with emission in the visible region. The exact emission maximum and quantum yield will be influenced by the solvent polarity and hydrogen-bonding capacity. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula (C₁₃H₇FO₂S) by providing a highly accurate mass measurement.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for thioxanthenones involve the loss of CO, and subsequent fragmentations of the aromatic rings. The presence of the fluorine and hydroxyl substituents will influence the fragmentation, potentially leading to the loss of HF or H₂O, or characteristic fragments containing these substituents. The analysis of halogen-containing organic compounds by mass spectrometry often reveals characteristic isotopic patterns and fragmentation pathways. researchgate.net
| Ion | m/z (calculated) | Possible Fragmentation Pathway |
| [M]⁺ | 246.01 | Molecular ion |
| [M-CO]⁺ | 218.02 | Loss of carbon monoxide |
| [M-HF]⁺ | 226.02 | Loss of hydrogen fluoride |
| Other fragments | Various | Further fragmentation of the thioxanthene (B1196266) core |
Note: The m/z values are calculated based on the most abundant isotopes.
X-ray Based Characterization Methods
X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.govnih.gov If a suitable single crystal of this compound can be grown, this technique can provide the absolute configuration and detailed structural parameters, including bond lengths, bond angles, and torsional angles.
The resulting crystal structure would definitively confirm the connectivity of the atoms and the substitution pattern on the thioxanthenone core. Furthermore, it would reveal information about the planarity of the tricyclic system and the orientation of the substituents. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the aromatic rings, would also be elucidated, providing insights into the solid-state packing of the molecule.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Intermolecular Interactions | How the molecules are arranged in the solid state. |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound such as this compound, XPS provides invaluable information about the atomic constituents and their bonding environments at the sample's surface.
The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. The binding energy of each electron is characteristic of the element and its oxidation state.
In the case of this compound, the XPS survey scan would confirm the presence of carbon (C), oxygen (O), fluorine (F), and sulfur (S). High-resolution scans of the C 1s, O 1s, F 1s, and S 2p regions would provide detailed information about the chemical states.
The C 1s spectrum is expected to be complex, with distinct peaks corresponding to C-C/C-H bonds in the aromatic rings, C-S, C-F, C-O, and C=O bonds. The O 1s spectrum would show components for the carbonyl group (C=O) and the hydroxyl group (-OH). The F 1s peak is typically sharp and appears at a characteristic high binding energy due to the high electronegativity of fluorine. The S 2p spectrum is of particular interest in thioxanthenone derivatives. For the thioether linkage within the thioxanthenone core, the S 2p3/2 peak is expected to appear around 164.3 eV. researchgate.net It is important to note that the S 2p signal is a doublet (2p3/2 and 2p1/2) due to spin-orbit coupling, with a typical separation of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.com
| Element | Orbital | Expected Binding Energy (eV) | Functional Group Assignment |
|---|---|---|---|
| Carbon | C 1s | ~284.8 | C-C, C-H (Aromatic) |
| ~286.0 | C-S, C-O | ||
| ~287.5 | C=O | ||
| ~288.5 | C-F | ||
| Oxygen | O 1s | ~532.0 | C=O |
| ~533.5 | C-OH | ||
| Fluorine | F 1s | ~688.0 | C-F |
| Sulfur | S 2p3/2 | ~164.3 | Thioether (C-S-C) |
| S 2p1/2 | ~165.5 | Thioether (C-S-C) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Studies
Chiroptical spectroscopy encompasses a group of spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. Circular Dichroism (CD) is the most widely used of these methods. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for the analysis of stereoisomers.
For a derivative of this compound to be studied by CD, it must be chiral. This could be achieved, for example, by the introduction of a chiral substituent or by the presence of atropisomerism. The resulting CD spectrum is sensitive to the molecule's conformation and absolute configuration.
The electronic transitions of the thioxanthenone chromophore will give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms. In conjunction with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), experimental CD spectra can be used to determine the absolute configuration of a chiral derivative. nih.gov
While there is a lack of specific published CD studies on chiral derivatives of this compound, the principles of the technique can be illustrated with a hypothetical data table for a chiral analog. The table would show the wavelength of the Cotton effect (λ), the molar circular dichroism (Δε), and the corresponding electronic transition.
| Wavelength (λ) [nm] | Molar Circular Dichroism (Δε) [M-1cm-1] | Assignment (Electronic Transition) |
|---|---|---|
| 380 | +5.2 | n → π |
| 320 | -12.8 | π → π |
| 280 | +8.5 | π → π |
| 250 | -20.1 | π → π (Charge Transfer) |
The analysis of such a spectrum would involve correlating the observed Cotton effects with the electronic transitions of the thioxanthenone scaffold. The sign of the Cotton effect for a particular transition can often be related to the helicity or conformational preference of the molecule. For instance, a positive Cotton effect for the n → π* transition might indicate a specific spatial orientation of the substituent relative to the chromophore. By comparing the experimental spectrum with theoretically calculated spectra for different possible conformations and configurations, the most probable three-dimensional structure of the molecule in solution can be elucidated.
Emerging Research Directions and Future Prospects for 1 Fluoro 4 Hydroxy 9h Thioxanthen 9 One
Development of the Compound as Advanced Molecular Probes for Biological Systems
While the broader class of 9H-thioxanthen-9-ones has been identified as a common heterocyclic scaffold in biologically active compounds, specific research into the development and application of 1-Fluoro-4-hydroxy-9H-thioxanthen-9-one as an advanced molecular probe for biological systems is not extensively documented in current literature. The inherent photochemical properties of the thioxanthone core suggest a potential for fluorescence-based applications, a key characteristic for molecular probes. However, dedicated studies to harness this compound for imaging, sensing, or tracking biological molecules and processes are yet to be prominently reported. Future research may explore the functionalization of this specific molecule to create targeted probes for various biological targets.
Roles in Advanced Materials Science and Optoelectronics
The application of thioxanthone derivatives in materials science is a growing field of interest. For this compound, its primary documented role is within polymerization systems.
This compound has been identified as a key intermediate in the synthesis of polymerizable photoinitiators, particularly for radiation-curable compositions used in inkjet and flexographic inks. rsc.orgnih.gov These thioxanthone-based photoinitiators are particularly effective for curing processes initiated by UV-LED light sources, often around 395 nm. rsc.org
The core function of this compound is to serve as a building block for more complex, diffusion-hindered photoinitiators. By chemically modifying the hydroxyl group of this compound, polymerizable groups, such as acrylates, can be attached. rsc.org This modification prevents the photoinitiator from migrating within the cured material, which is a critical requirement for applications like food packaging. rsc.org The synthesis often involves an alkylation step where the hydroxyl group reacts to form an ether linkage with a molecule containing a polymerizable end-group. nih.gov
Below is a table summarizing a typical synthetic step involving the compound:
| Reactant | Reagent | Solvent | Product | Application of Product |
| This compound | 3-Chloro-1,2-propanediol, K₂CO₃ | Acetonitrile | Derivative for further functionalization into a polymerizable photoinitiator | Radiation-curable compositions (e.g., inkjet inks) rsc.org |
These polymerizable photoinitiators are classified as Norrish Type II initiators. They work by abstracting a hydrogen atom from a synergist compound (a co-initiator, often an amine) after being activated by light, which then generates the free radicals necessary to start the polymerization process. rsc.org The use of 1-fluoro-4-hydroxy-thioxanthen-9-one derivatives can lead to compositions with high curing speeds and a reduced amount of extractable and volatile degradation products compared to some other thioxanthone-based systems. rsc.org
The thioxanthen-9-one (B50317) scaffold is recognized for its potential as an organic photocatalyst in various chemical transformations, including photoredox catalysis. Thioxanthone derivatives can act as powerful organic photocatalysts due to their unique photophysical properties, such as high triplet energy and long triplet lifetimes. However, specific studies detailing the application of this compound as a photocatalyst in organic synthesis are not yet prevalent in the scientific literature. Future investigations could explore its efficacy in promoting reactions like cross-couplings or other light-driven transformations.
Thioxanthone derivatives are showing significant promise in the development of materials for organic light-emitting diodes (OLEDs). Specifically, derivatives have been used to create polymers exhibiting thermally activated delayed fluorescence (TADF), which are employed as emitters in solution-processed OLEDs. mdpi.com While this demonstrates the potential of the general thioxanthone structure in optoelectronics, research specifically integrating this compound into OLEDs or using it for fluorescent imaging applications has not been prominently reported. The fluorine and hydroxyl substitutions on this specific compound could modulate the electronic properties of the core structure, a strategy that could be explored in future research to tune the emission characteristics for potential OLED applications.
Strategies for Multitarget-Directed Ligand Design
The thioxanthen-9-one framework has been successfully employed as a scaffold for designing multitarget-directed ligands (MTDLs), particularly in the context of Alzheimer's disease research. ub.eduresearchgate.net These MTDLs are designed to interact with multiple biological targets simultaneously, such as cholinesterases and the aggregation of Aβ and tau proteins. ub.eduresearchgate.net While various derivatives of thioxanthen-9-one have shown promise in this area, there is currently a lack of specific research that applies these multitarget-directed ligand design strategies to this compound. The substitution pattern of this compound could offer a unique pharmacological profile, but its potential as an MTDL remains an unexplored area of research.
Bioisosteric Replacements and Scaffold Hybridization for Enhanced Activity
Bioisosteric replacement and scaffold hybridization are established medicinal chemistry strategies used to optimize lead compounds by modifying their physicochemical properties and enhancing their biological activity. These techniques involve substituting parts of a molecule with other groups that have similar physical or chemical properties or combining distinct structural motifs to create new hybrid molecules.
While these strategies are broadly applicable in drug discovery, their specific application to this compound for the purpose of enhancing biological activity is not documented in the available literature. The thioxanthen-9-one core itself is a versatile scaffold that can be, and has been, modified. ub.edu However, specific examples of bioisosteric replacement of the fluorine or hydroxyl groups, or hybridization of the this compound scaffold with other pharmacophores, are yet to be reported.
Innovations in Green Chemical Synthesis of Thioxanthenone Derivatives
The development of environmentally benign synthetic methodologies is a paramount goal in modern medicinal chemistry, driven by the principles of green chemistry to reduce waste, minimize energy consumption, and utilize safer reagents. For thioxanthenone derivatives, a scaffold of significant interest due to its biological activities, research has increasingly focused on innovative and sustainable synthetic routes. These approaches aim to overcome the limitations of traditional methods, which often involve harsh reaction conditions, hazardous solvents, and multi-step procedures with low atom economy.
Recent advancements in the green synthesis of heterocyclic compounds, including thioxanthenones and their structural analogs like xanthenes, have centered on several key areas. These include the use of eco-friendly solvents, the development of reusable catalysts, and the application of alternative energy sources such as ultrasound and microwave irradiation to accelerate reactions and improve yields. ingentaconnect.comnih.gov
One prominent green strategy involves the use of aqueous media for synthesis. Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. For instance, a novel and efficient route for the synthesis of xanthenone derivatives has been developed using a TiO2-CNTs nanocomposite as a recyclable catalyst in water. ingentaconnect.com This method offers high yields, mild reaction conditions, and a simple work-up procedure. ingentaconnect.com
The application of heterogeneous catalysts is another cornerstone of green synthesis, as they can be easily separated from the reaction mixture and reused, thus reducing waste. Nanocomposites, such as CoFe2O4/OCMC/Cu (BDC), have been effectively used as catalysts in the one-pot multicomponent synthesis of tetrahydrobenzo[a]xanthen-11-ones under sonication, achieving high yields in short reaction times. nih.gov Similarly, zirconium(IV) chloride (ZrCl4), an inexpensive and low-toxicity catalyst, has been employed for the synthesis of functionalized xanthene derivatives under ultrasonic irradiation. nih.gov
Ultrasound-assisted synthesis has emerged as a significant green tool, offering advantages like faster reaction rates, higher yields, and milder conditions compared to conventional methods. nih.govunito.it This technique has been successfully applied to the synthesis of various xanthene derivatives, including 1,8-dioxo-octahydroxanthenes and aryl-14-H-dibenzo[a,j]xanthenes, often in conjunction with green catalysts and solvents. nih.govunito.it
While specific green synthesis methods for this compound are not extensively detailed in the reviewed literature, the principles and methodologies developed for related thioxanthenone and xanthene derivatives provide a strong foundation for its future sustainable production. The general synthesis of 9H-thioxanthen-9-ones often involves the reaction of thiosalicylic acid derivatives with substituted benzenes. researchgate.net Adapting these syntheses to incorporate green principles, such as those described above, represents a key direction for future research.
The following table summarizes various green methodologies applied to the synthesis of thioxanthenone and related xanthene derivatives, highlighting the diversity of approaches being explored to make their production more sustainable.
| Catalyst | Energy Source | Solvent | Key Advantages | Yield (%) | Reference |
| TiO2-CNTs nanocomposite | Conventional Heating | Water | Recyclable catalyst, mild conditions, easy work-up | High | ingentaconnect.com |
| CoFe2O4/OCMC/Cu (BDC) nanocomposite | Ultrasound (30 kHz) | Ethanol/Water | Effective catalyst, short reaction time (10-15 min) | 83-96 | nih.gov |
| Zirconium(IV) chloride (ZrCl4) | Ultrasound | Ethanol | Eco-friendly catalyst, high yields | 75-95 | nih.gov |
| NH4H2PO4/SiO2 | Ultrasound | Water | Environmentally friendly solvent, reduced reaction times (40 min) | 85-94 | unito.it |
| Fe3O4/PEG/succinic anhydride (B1165640) nanocatalyst | Ultrasound (60 W) | Ethanol | Green catalyst, short reaction time (15-20 min) | 85-95 | nih.gov |
| Zn(OAc)2 | Ultrasound | Ethanol | Alternative energy source, short reaction time (15-45 min) | 84-95 | unito.it |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Ultrasound | 2-Propanol | Good to excellent yields, avoids harmful chlorinated solvents | 89-98 | nih.gov |
These innovative approaches underscore the commitment of the chemical community to developing more sustainable synthetic pathways for important pharmaceutical scaffolds like thioxanthenones. Future research will likely focus on the direct application and optimization of these green methods for the synthesis of specifically substituted derivatives such as this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1-fluoro-4-hydroxy-9H-thioxanthen-9-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation and hydroxylation of the thioxanthenone core. For fluorinated derivatives, electrophilic fluorination using agents like Selectfluor® or nucleophilic substitution in the presence of KF/18-crown-6 is common . Optimization requires monitoring reaction temperature (e.g., 60–80°C for fluorination), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can researchers characterize the electronic and structural properties of this compound?
- Methodology :
- Spectroscopy : UV-Vis (λmax ~300–350 nm for π→π* transitions) and FT-IR (C=O stretch ~1650–1700 cm⁻¹, O-H stretch ~3200–3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C13H7FO2S: 262.02 g/mol).
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between -OH and fluorine) .
Q. What analytical applications are feasible for this compound, based on its chelation properties?
- Methodology : The hydroxyl and carbonyl groups enable metal ion coordination. For example, analogous thioxanthenones act as ionophores in carbon paste electrodes (CPEs) for Cu<sup>2+</sup> detection. Optimization involves adjusting NaTPB (tetraphenylborate) concentration and Nujol binder ratios to achieve Nernstian slopes (~28.5 mV/decade) and low detection limits (~10<sup>−7</sup> M) .
Advanced Research Questions
Q. How can 3D-QSAR models (e.g., CoMFA) predict the antitumor activity of thioxanthenone derivatives?
- Methodology :
- Alignment : Use PM3-optimized geometries aligned via RMS fitting to a reference structure (e.g., hycanthone methanesulfonate) .
- Descriptors : Steric (van der Waals radii), electrostatic (Mulliken charges), and hydrophobic (log P) fields.
- Validation : Cross-validated r<sup>2</sup> >0.5 indicates predictive power. For Panc03 tumor models, steric/electrostatic contributions dominate (~84%), while hydrophobicity accounts for ~16% .
Q. What mechanisms govern the phosphorescent triplet state dynamics of this compound?
- Methodology : Optically detected magnetic resonance (ODMR) at cryogenic temperatures (1.4 K) reveals sublevel-specific radiative decay. The z-sublevel dominates vibronic transitions due to spin-orbit coupling with sulfur, while the y-sublevel is influenced by σ→π interactions. Phosphorescence lifetimes (τ) correlate with substituent electronegativity (fluorine reduces τ by enhancing intersystem crossing) .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. selectivity) be resolved for fluorinated thioxanthenones?
- Methodology :
- Dose-Response Analysis : Compare IC50 values across cell lines (e.g., Panc03 vs. non-cancerous cells) to assess therapeutic windows.
- Metabolic Stability : Use <sup>14</sup>C-labeled analogs (synthesized via carbonyl-<sup>14</sup>C incorporation) to track biodistribution and degradation .
- Computational Screening : Molecular docking to identify off-target interactions (e.g., cytochrome P450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

